
7-Oxodehydroabietinol
Overview
Description
Mechanism of Action
Target of Action
7-Oxodehydroabietinol, a diterpenoid natural product, has been found to exhibit significant antibacterial activity against gram (±) bacteria . It is also known to show moderate cytotoxicity against a human lung carcinoma cell line .
Mode of Action
The cytotoxic activity of this compound is attributed to its ability to interfere with cellular microtubules. These compounds are synthesized through intramolecular cyclization of o-phenyl-β-phenylalanines, leading to the formation of structures capable of inhibiting tubulin polymerization.
Biochemical Pathways
They are involved in the formation of steroid hormones, bile acids, and other intermediates for sterol metabolism .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of this compound are largely dependent on its targets and mode of action. For instance, its cytotoxic activity against certain cancer cell lines may result from its interference with microtubule function, disrupting cellular division and growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. For example, in plants, environmental stress can trigger the production of diterpenoids, which can then participate in the plant’s defense mechanisms . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxodehydroabietinol typically involves the extraction from natural sources such as the barks of Pinus yunnanensis. The extraction process may use solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The compound is often isolated using chromatographic techniques and further purified to achieve high purity levels (≥98%) .
Chemical Reactions Analysis
Types of Reactions: 7-Oxodehydroabietinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenation or other substitution reactions can be carried out using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Industry: It is used in the production of various chemical products and as a research tool in life sciences.
Comparison with Similar Compounds
- Dehydroabietinol
- 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
Comparison: 7-Oxodehydroabietinol is unique due to its specific structure and biological activities. While similar compounds like dehydroabietinol and 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one also exhibit biological activities, this compound’s moderate cytotoxicity against human lung carcinoma cell lines sets it apart .
Properties
IUPAC Name |
(1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSMDYEVUSNJM-SLFFLAALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319035 | |
| Record name | 7-Oxodehydroabietinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33980-71-1 | |
| Record name | 7-Oxodehydroabietinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33980-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxodehydroabietinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the anticancer potential of 7-oxodehydroabietinol according to the provided research?
A1: The research indicates that this compound exhibited moderate cytotoxicity against a human lung carcinoma cell line. [] This suggests that the compound might have potential as an anticancer agent, warranting further investigation.
Q2: Are there other compounds from Pinus banksiana Lamb with similar activity?
A2: Yes, the study identified another compound, 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one, isolated from Pinus banksiana Lamb, which also displayed moderate cytotoxicity against the same human lung carcinoma cell line. [] This finding suggests that Pinus banksiana Lamb could be a source of other bioactive compounds with potential anticancer properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




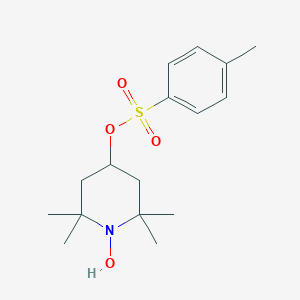

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)
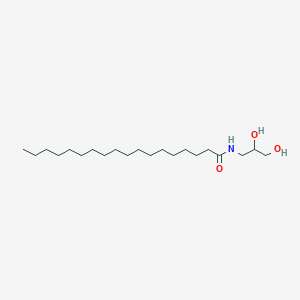

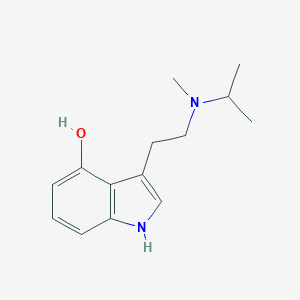
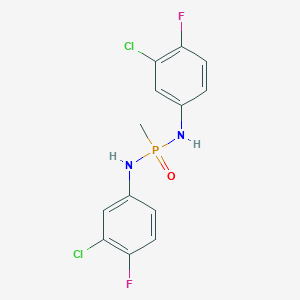
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
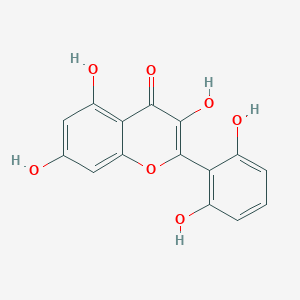
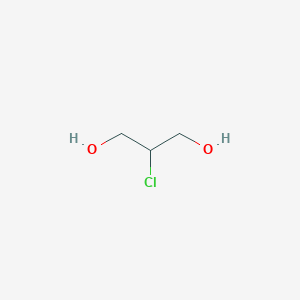
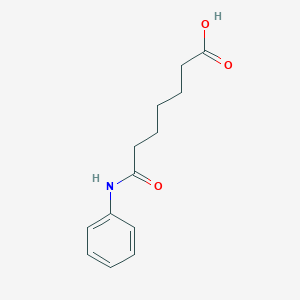
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
